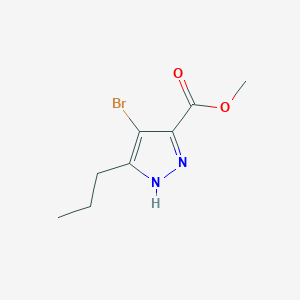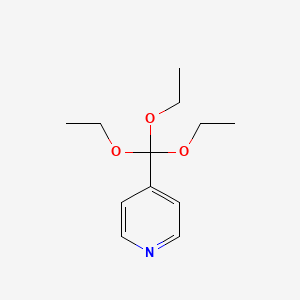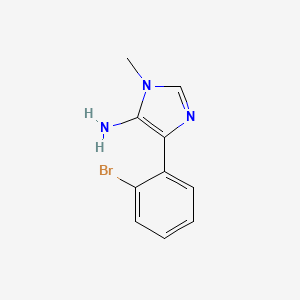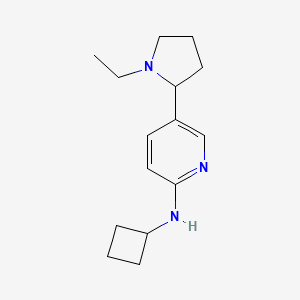
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-メチル-1,2,4-オキサジアゾール-3-イル)ピリジン-2(1H)-オンは、オキサジアゾール環とピリジノン環の両方を含む複素環式化合物です。
準備方法
合成経路および反応条件
5-(5-メチル-1,2,4-オキサジアゾール-3-イル)ピリジン-2(1H)-オンの合成は、通常、適切な前駆体を特定の条件下で環化させることにより行われます。一般的な方法の1つには、5-メチル-1,2,4-オキサジアゾール-3-カルボン酸を、オキシ塩化リン(POCl3)または塩化チオニル(SOCl2)などの脱水剤の存在下で2-アミノピリジンと反応させることが含まれます。この反応は、通常、還流条件下で行われ、目的生成物の形成を促進します。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用する可能性がありますが、より大規模に行われます。収率と純度を最大限に高めるには、温度、溶媒の選択、反応時間などの反応条件の最適化が重要です。連続フローリアクターや自動合成プラットフォームを使用して、効率とスケーラビリティを高めることができます。
化学反応の分析
反応の種類
5-(5-メチル-1,2,4-オキサジアゾール-3-イル)ピリジン-2(1H)-オンは、次を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。
置換: 求核置換反応は、ピリジノン環で発生し、アミンやチオールなどの求核剤が水素原子を置き換えることができます。
一般的な試薬および条件
酸化: 酸性または塩基性媒体中のKMnO4、触媒存在下でのH2O2。
還元: 乾燥エーテル中のLiAlH4、メタノールまたはエタノール中のNaBH4。
置換: 水酸化ナトリウム(NaOH)または炭酸カリウム(K2CO3)などの塩基の存在下でのアミンまたはチオール。
生成される主要な生成物
酸化: 対応する酸化物またはヒドロキシル化誘導体の生成。
還元: 水素付加による還元誘導体の生成。
置換: さまざまな官能基を持つ置換ピリジノン誘導体の生成。
科学研究への応用
5-(5-メチル-1,2,4-オキサジアゾール-3-イル)ピリジン-2(1H)-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のための有機合成における構成要素として使用されます。
生物学: 抗菌性、抗真菌性、または抗癌特性を持つ生物活性化合物としての可能性について調査されています。
医学: さまざまな疾患の薬物候補など、潜在的な治療的応用について探索されています。
産業: その独特の化学的特性により、ポリマーやコーティングなどの先端材料の開発に使用されています。
科学的研究の応用
5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
5-(5-メチル-1,2,4-オキサジアゾール-3-イル)ピリジン-2(1H)-オンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、またはDNAなどの分子標的に作用する可能性があります。この化合物の効果は、これらの標的への結合を通じて仲介され、生物学的経路と細胞プロセスの調節につながります。
類似化合物との比較
類似化合物
- 5-(5-メチル-1,2,4-オキサジアゾール-3-イル)ピリジン
- 5-(5-メチル-1,2,4-オキサジアゾール-3-イル)ベンゼン
- 5-(5-メチル-1,2,4-オキサジアゾール-3-イル)チオフェン
独自性
5-(5-メチル-1,2,4-オキサジアゾール-3-イル)ピリジン-2(1H)-オンは、オキサジアゾール環とピリジノン環の両方が存在するため、独特です。これは、独特の化学的および生物学的特性を与えます。この二重環構造により、さまざまな反応性とさまざまな分子標的との潜在的な相互作用が可能になり、研究および産業への応用のための汎用性の高い化合物となります。
特性
CAS番号 |
1255099-11-6 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-8(11-13-5)6-2-3-7(12)9-4-6/h2-4H,1H3,(H,9,12) |
InChIキー |
ZFNKREYFGWCHFS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)C2=CNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)












